
Amiodarone hydrochloride
Overview
Description
Amiodarone Hydrochloride is a benzofuran derivative and a class III antiarrhythmic agent. It is primarily used to treat and prevent various types of cardiac dysrhythmias, including ventricular tachycardia, ventricular fibrillation, and atrial fibrillation . This compound is known for its ability to prolong the action potential and refractory period in myocardial tissue, making it effective in managing life-threatening arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone Hydrochloride involves multiple steps, starting with salicylaldehyde as the primary material. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst . The final product, this compound, is obtained through a series of reactions that yield intermediate compounds such as 2-butylbenzofuran and 2-butyl-3-(3,5-diiodine-4-hydroxyl benzoyl) benzofuran .
Industrial Production Methods: In industrial settings, the preparation of this compound injection involves dissolving the compound in water for injection at a controlled temperature, followed by the addition of polysorbate 80 and benzyl alcohol . The solution is then cooled to room temperature, filtered, and sterilized before being filled into containers .
Chemical Reactions Analysis
Types of Reactions: Amiodarone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically occur in the presence of catalysts or under specific pH conditions to replace functional groups within the molecule.
Major Products Formed: The primary products formed from these reactions include various iodinated derivatives and benzofuran compounds, which contribute to the compound’s antiarrhythmic properties .
Scientific Research Applications
FDA-Approved Indications
Amiodarone is primarily indicated for the treatment of life-threatening ventricular arrhythmias. The following are key FDA-approved applications:
- Ventricular Fibrillation (VF) : Used in advanced cardiac life support (ACLS) scenarios.
- Pulseless Ventricular Tachycardia (VT) : Administered during resuscitation efforts.
- Monomorphic Ventricular Tachycardia : Effective in stabilizing patients with this condition.
Off-Label Uses
Beyond its approved indications, amiodarone is frequently utilized off-label for:
- Atrial Fibrillation : Particularly in patients with rapid ventricular response, especially those with heart failure or reduced left ventricular ejection fraction.
- Supraventricular Tachycardias : Including atrial flutter and AV nodal reentrant tachycardia.
- Pediatric Use : Employed in managing supraventricular tachyarrhythmias and ventricular fibrillation in children, as part of Pediatric Advanced Life Support (PALS) protocols.
Case Study 1: Amiodarone-Induced Multi-Systemic Toxicity
A notable case involved a 61-year-old woman who developed multi-systemic toxicity from long-term amiodarone use. Initially prescribed for paroxysmal atrial fibrillation, her treatment led to significant liver and pulmonary complications. After discontinuation of amiodarone and initiation of steroid therapy, her symptoms improved markedly, demonstrating the drug's potential for serious side effects when used over extended periods .
Case Study 2: Acute Amiodarone Toxicity
In another instance, a 92-year-old female patient presented with respiratory distress after starting amiodarone for atrial fibrillation. Imaging revealed bilateral interstitial infiltrates consistent with pulmonary toxicity. After supportive care and cessation of the drug, her condition improved significantly, highlighting the importance of monitoring for adverse effects in elderly patients .
Comprehensive Data Table
Biological Activity
Amiodarone hydrochloride is a potent antiarrhythmic medication primarily used for the treatment of life-threatening ventricular arrhythmias and atrial fibrillation. Its biological activity is characterized by a complex mechanism of action, pharmacokinetics, and a spectrum of effects on various organ systems. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Amiodarone is classified as a Class III antiarrhythmic drug. Its primary mechanism involves the inhibition of potassium rectifier currents, which are crucial for cardiac repolarization during phase 3 of the cardiac action potential. This inhibition leads to:
- Prolonged Action Potential Duration : Amiodarone increases the duration of the cardiac action potential and the effective refractory period in myocytes, reducing excitability and preventing tachyarrhythmias.
- Multi-Channel Blocking : Unlike other Class III agents, amiodarone also blocks sodium and calcium channels and has beta-adrenergic receptor antagonist properties. This multifaceted action contributes to its effectiveness in controlling heart rate and rhythm .
Pharmacokinetics
The pharmacokinetics of amiodarone reveal significant variability in absorption, distribution, metabolism, and elimination:
- Absorption : Oral bioavailability ranges from 22% to 86%, influenced by food intake .
- Distribution : As a lipophilic drug, amiodarone accumulates in various tissues, particularly in adipose tissue and skeletal muscle. Its volume of distribution can be extensive, often exceeding 70 L/kg .
- Metabolism : Amiodarone undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP2C8), producing an active metabolite (desethylamiodarone) that also contributes to its pharmacological effects .
- Elimination : The drug is predominantly eliminated through biliary excretion, with a half-life ranging from several weeks to months. Clinical effects may persist for weeks after discontinuation due to its long half-life .
Case Studies on Toxicity
Amiodarone's biological activity is not without risks; chronic administration can lead to multi-organ toxicity. Notable case studies include:
- Multi-Systemic Toxicity :
- Pulmonary Toxicity :
Efficacy in Clinical Trials
Amiodarone has demonstrated significant efficacy in clinical settings:
- A meta-analysis involving over 5,000 patients showed that amiodarone was more effective than placebo or rate control drugs in maintaining sinus rhythm (21.3 vs. 9.2 per 100 patient-years). The relative risk for achieving sinus rhythm was 3.2 (95% CI: 1.9-5.5) .
- Although effective, amiodarone therapy was associated with a higher incidence of treatment withdrawal due to adverse effects (10.7 vs. 1.9 per 100 patient-years) compared to controls .
Summary Table of Key Findings
Parameter | Value |
---|---|
Class | Class III Antiarrhythmic |
Primary Mechanism | Potassium channel blockade |
Oral Bioavailability | 22% - 86% |
Half-Life | Several weeks |
Common Toxicities | Pulmonary, hepatic, thyroid |
Efficacy (Sinus Rhythm) | RR = 3.2 (95% CI: 1.9-5.5) |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Amiodarone hydrochloride and its impurities in pharmaceutical formulations?
A stability-indicating HPLC method is widely used, employing a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode. Detection is performed at 240 nm, achieving resolution between Amiodarone and its seven related impurities (e.g., desethylamiodarone). System suitability requires a theoretical plate count >2000 and peak symmetry <2.0 . For impurity profiling, forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are essential to validate method robustness .
Q. What compendial standards (e.g., USP/EP) govern the identification and purity assessment of this compound?
While no USP monograph exists, the European Pharmacopoeia (EP 5.8) outlines identity tests via IR absorption (matching reference spectra) and chloride ion verification. Purity criteria include ≤0.1% for individual impurities and ≤0.5% total impurities. Residual solvents (e.g., methanol) must comply with ICH Q3C limits . Molecular weight (681.77 g/mol) and isotopic purity data (e.g., [2H10]-Amiodarone hydrochloride, 691.83 g/mol) are critical for reference standard validation .
Q. How should researchers design solubility and stability tests for this compound in aqueous formulations?
Use acetate buffer (pH 4.0) for solubility assessments, with a target dissolution rate ≥85% in 30 minutes. For stability, store samples in amber glass or polyolefin containers to prevent photodegradation. Monitor chemical stability via HPLC at 5°C, 25°C, and 40°C, noting significant degradation (>10%) occurs at 40°C within 24 days. Physical compatibility (e.g., precipitation in 0.9% saline) requires visual inspection for haze or particulates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?
Conflicting stability outcomes often arise from excipient interactions or temperature fluctuations. For example, Amiodarone suspensions in SyrSpend®SF PH4 exhibit stability for 32 days at 5°C but degrade rapidly at 40°C. To reconcile discrepancies:
- Use stability-indicating HPLC with mass spectrometry to identify degradation products (e.g., deiodinated metabolites).
- Validate container compatibility (e.g., polyolefin vs. glass) to rule out adsorption losses .
Q. How can deuterated analogs (e.g., [2H10]-Amiodarone hydrochloride) improve pharmacokinetic and metabolic studies?
Deuterated isotopes serve as internal standards in LC-MS/MS to enhance quantification accuracy. Key considerations:
- Confirm isotopic purity (>98%) via NMR or high-resolution MS to avoid interference from non-deuterated species.
- Monitor metabolic pathways (e.g., CYP3A4-mediated N-desethylation) by comparing [2H10]-Amiodarone with its deuterated metabolite, [2H5]-N-desethylamiodarone .
Q. What methodological challenges arise in impurity profiling during forced degradation studies?
Degradation products like di-N-desethylamiodarone (CAS 757220-04-5) may co-elute with parent compounds. Mitigation strategies:
- Optimize gradient elution to separate structurally similar impurities (e.g., hydroxylated vs. dealkylated derivatives).
- Use photodiode array (PDA) detection to distinguish UV spectra of overlapping peaks .
Q. How does this compound’s interaction with MAPK signaling pathways influence experimental design in fibrosis research?
Amiodarone activates ERK1/2 and p38 MAPK in fibroblasts, promoting myofibroblast differentiation. To study this:
- Use Western blotting with phospho-specific antibodies to quantify pathway activation.
- Pair with siRNA knockdown of MAPK targets (e.g., TGF-β1) to isolate drug-specific effects .
Q. Methodological Tables
Table 1. Key Stability Parameters for this compound Oral Suspension (20 mg/mL)
Table 2. Deuterated Amiodarone Analogs for Metabolic Studies
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYQOUSLNIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037185 | |
Record name | Amiodarone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |
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Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C | |
Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action., Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug., The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels., Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses. | |
Record name | AMIODARONE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder; crystals from acetone | |
CAS No. |
19774-82-4 | |
Record name | Amiodarone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19774-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amiodarone hydrochloride [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019774824 | |
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Record name | Amiodarone hydrochloride | |
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Record name | Amiodarone hydrochloride | |
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Record name | Amiodarone hydrochloride | |
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Record name | 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride | |
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Record name | AMIODARONE HYDROCHLORIDE | |
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Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
156 °C | |
Record name | AMIODARONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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